Cas no 2375250-41-0 (2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-)

(1R,5R,6R)-2-Oxabicyclo[3.1.0]hexan-6-amine is a chiral bicyclic amine featuring a fused oxirane and cyclopropane ring system. Its rigid, strained structure and defined stereochemistry make it a valuable scaffold in asymmetric synthesis and medicinal chemistry. The compound's unique three-dimensional geometry enhances binding selectivity, particularly in the design of enzyme inhibitors or receptor modulators. The presence of both amine and ether functionalities allows for versatile derivatization, enabling applications in peptidomimetics and bioactive molecule development. High stereochemical purity ensures reproducibility in research and industrial processes. This compound is particularly useful in exploring structure-activity relationships due to its constrained conformation and potential for targeted interactions.
2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- structure
2375250-41-0 structure
商品名:2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-
CAS番号:2375250-41-0
MF:C5H9NO
メガワット:99.1310613155365
CID:6083162
PubChem ID:99109812

2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- 化学的及び物理的性質

名前と識別子

    • 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-
    • EN300-7444054
    • rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
    • 2375250-41-0
    • インチ: 1S/C5H9NO/c6-4-3-1-2-7-5(3)4/h3-5H,1-2,6H2/t3-,4-,5-/m1/s1
    • InChIKey: XASIPMMDCAZCGK-UOWFLXDJSA-N
    • ほほえんだ: [C@@]12([H])[C@@]([H])([C@H]1N)CCO2

計算された属性

  • せいみつぶんしりょう: 99.068413911g/mol
  • どういたいしつりょう: 99.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 94.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • 密度みつど: 1.151±0.06 g/cm3(Predicted)
  • ふってん: 154.1±23.0 °C(Predicted)
  • 酸性度係数(pKa): 8.39±0.20(Predicted)

2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7444054-0.1g
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
2375250-41-0 95.0%
0.1g
$1748.0 2025-03-11
Enamine
EN300-7444054-0.5g
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
2375250-41-0 95.0%
0.5g
$1907.0 2025-03-11
Enamine
EN300-7444054-0.25g
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
2375250-41-0 95.0%
0.25g
$1828.0 2025-03-11
Enamine
EN300-7444054-0.05g
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
2375250-41-0 95.0%
0.05g
$1669.0 2025-03-11
Enamine
EN300-7444054-5.0g
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
2375250-41-0 95.0%
5.0g
$5760.0 2025-03-11
Enamine
EN300-7444054-2.5g
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
2375250-41-0 95.0%
2.5g
$3893.0 2025-03-11
Enamine
EN300-7444054-1.0g
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
2375250-41-0 95.0%
1.0g
$1987.0 2025-03-11
Enamine
EN300-7444054-10.0g
rac-(1R,5R,6R)-2-oxabicyclo[3.1.0]hexan-6-amine
2375250-41-0 95.0%
10.0g
$8542.0 2025-03-11

2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- 関連文献

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2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-に関する追加情報

2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- (CAS No: 2375250-41-0): A Comprehensive Overview in Modern Chemical Biology

The compound 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)-, identified by its unique Chemical Abstracts Service Number (CAS No: 2375250-41-0), represents a fascinating molecule with significant implications in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its rigid oxabicyclo structure and specific stereochemistry at the 1R, 5R, and 6R positions, has garnered attention for its potential applications in drug discovery and molecular recognition.

At the core of its molecular architecture lies a bicyclic framework composed of three atoms in a cyclopropane ring fused to a five-membered oxygen-containing heterocycle. This structural motif imparts unique conformational constraints and reactivity patterns, making it a valuable scaffold for designing novel bioactive molecules. The presence of multiple stereocenters further enhances its complexity and potential utility in developing enantioselective or chiral drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- with various biological targets. Studies suggest that its rigid bicyclic core can effectively occupy narrow binding pockets in proteins, while the amine functionalities provide opportunities for hydrogen bonding interactions. This combination makes it an attractive candidate for designing small-molecule inhibitors or modulators of therapeutic relevance.

In the realm of drug discovery, the stereochemistry of (1R,5R,6R)-configuration is particularly noteworthy. Chiral drugs often exhibit distinct pharmacological profiles depending on their enantiomeric purity. The precise stereochemical arrangement of this compound allows for the synthesis of enantiomerically pure derivatives, which can be crucial for achieving optimal pharmacokinetic and pharmacodynamic properties. Recent reports highlight the use of chiral auxiliary groups during synthetic routes to ensure high enantiomeric excess in the final product.

The oxabicyclo motif itself has been explored in various contexts due to its ability to mimic natural product scaffolds found in bioactive molecules. For instance, similar structures have been identified in certain marine metabolites known for their antimicrobial and anti-inflammatory properties. The incorporation of an oxygen atom into the bicyclic ring enhances electrophilicity at certain positions, facilitating further functionalization through nucleophilic substitution reactions or metal-catalyzed cross-coupling strategies.

One particularly intriguing application of 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- lies in its potential as a building block for peptidomimetics. Peptides are essential signaling molecules in biological systems, but their susceptibility to enzymatic degradation limits their therapeutic use. By replacing certain peptide bonds with rigid cyclic structures like oxabicyclo compounds, researchers can design peptidomimetics that exhibit enhanced stability while retaining bioactivity. This approach has been successfully applied in developing protease inhibitors and receptor ligands.

The synthesis of 2-Oxabicyclo[3.1.0]hexan-6-amine, (1R,5R,6R)- presents both challenges and opportunities for synthetic chemists. Traditional approaches often involve multi-step sequences starting from readily available precursors such as cyclopropanes or diols. Recent methodologies have leveraged transition-metal catalysis to streamline these processes while maintaining high stereochemical control at each step. For example, palladium-catalyzed intramolecular cyclizations have been employed to construct the oxabicyclo core efficiently.

The pharmaceutical industry has shown increasing interest in exploring heterocyclic compounds due to their diverse biological activities and structural versatility. 2-Oxabicyclo[3.1.0]hexan-6-amine, with its unique structural features and stereochemistry, stands out as a promising candidate for further investigation into new therapeutic modalities. Its ability to interact selectively with biological targets makes it an ideal candidate for developing drugs targeting neurological disorders, cancer therapies, or infectious diseases where precise molecular recognition is crucial.

As research progresses, this compound will continue to be scrutinized for its potential applications beyond traditional drug discovery contexts such as chemical biology probes or catalysts in organic synthesis。 The integration of advanced techniques like high-throughput screening and structure-based drug design will likely accelerate the identification of novel derivatives with enhanced properties。

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